REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:10]=1)=[O:5])C.[OH-].[Li+]>C1COCC1.C(O)C>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=NC=CC=C1
|
Name
|
THF ethanol
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)O
|
Name
|
|
Quantity
|
11.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
subsequently stirred at that temperature for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm-up to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane (4×100 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1N=CC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.68 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |